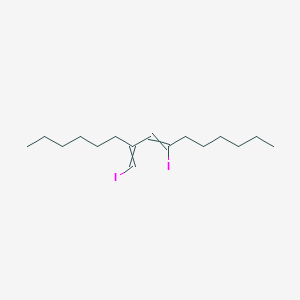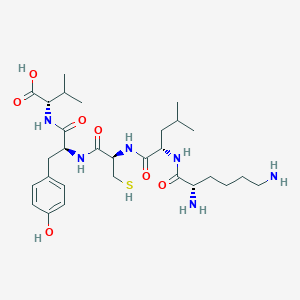
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is a peptide compound composed of five amino acids: lysine, leucine, cysteine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Standard peptide coupling reagents like HBTU or DCC are used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide can participate in signaling pathways by interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine: Another peptide with a similar sequence but different amino acid composition.
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Cyclotraxin-B: A peptide with a disulfide bridge, used in neuroscience research.
Uniqueness
L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functional capabilities.
Eigenschaften
CAS-Nummer |
823233-32-5 |
|---|---|
Molekularformel |
C29H48N6O7S |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H48N6O7S/c1-16(2)13-21(32-25(37)20(31)7-5-6-12-30)26(38)34-23(15-43)28(40)33-22(14-18-8-10-19(36)11-9-18)27(39)35-24(17(3)4)29(41)42/h8-11,16-17,20-24,36,43H,5-7,12-15,30-31H2,1-4H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
DLCPWEYAKAAHEM-LSBAASHUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
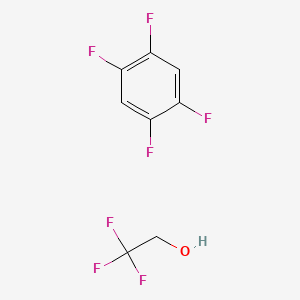
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
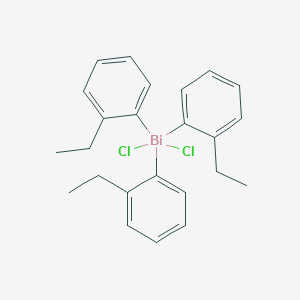

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
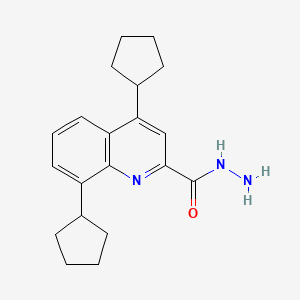
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
